molecular formula C16H19BrN2O2 B1466938 tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 1173155-59-3

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B1466938
CAS No.: 1173155-59-3
M. Wt: 351.24 g/mol
InChI Key: DDUJJQUROUAQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a useful research compound. Its molecular formula is C16H19BrN2O2 and its molecular weight is 351.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : The synthesis and characterization of compounds related to tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate have been explored. For example, Çolak, Karayel, Buldurun, and Turan (2021) synthesized and characterized compounds using FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis. This research is significant in understanding the molecular structure and properties of such compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Chemical Transformations : The study of chemical transformations of tert-butyl derivatives is another important aspect. For instance, Moskalenko and Boev (2014) investigated the reactions of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with various reagents, highlighting the versatility of these compounds in chemical reactions (Moskalenko & Boev, 2014).

  • Intramolecular Cyclization : The intramolecular cyclization of compounds structurally related to this compound has been studied. Kolodina and Lesin (2009) researched the cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles to form thiadiazine and thiadiazole rings, which is crucial for understanding the synthesis of complex heterocycles (Kolodina & Lesin, 2009).

  • Suzuki–Miyaura Couplings : Research has been conducted on the Suzuki–Miyaura couplings of related compounds. For example, Reddy et al. (2019) synthesized α-carboline derivatives, including 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides, through a series of reactions including Suzuki–Miyaura coupling. This research highlights the utility of these compounds in creating complex molecular structures (Reddy et al., 2019).

  • Aerobic Oxidation Catalysis : The catalytic properties of tert-butyl derivatives have been explored. Shen et al. (2012) studied the catalytic role of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate in the aerobic oxidation of alcohols, demonstrating its potential in organic synthesis (Shen et al., 2012).

Properties

IUPAC Name

tert-butyl 6-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUJJQUROUAQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132483
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173155-59-3
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173155-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.